Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester
Description
Chemical Structure and Properties The compound Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester (CAS: 629663-24-7) is a modified azepinoindole derivative. Its structure includes a 9-amino substitution on the indole core, a 1,1-dimethyl group on the tetrahydroazepine ring, and an ethyl ester moiety at the carboxylic acid position .
Synthesis and Manufacturing The compound is likely synthesized via multi-step organic reactions, similar to related derivatives. For example, Huarong Pharm () produces structurally analogous azepinoindole esters under GMP conditions, emphasizing high purity (≥98%) and low impurity profiles (≤1%). These processes often involve palladium-catalyzed couplings or esterification reactions .
Properties
IUPAC Name |
ethyl 9-amino-1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-22-16(21)12-8-19-9-17(2,3)14-11-7-10(18)5-6-13(11)20-15(12)14/h5-8,19-20H,4,9,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAPZFWGHRYYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNCC(C2=C1NC3=C2C=C(C=C3)N)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Expansion of Tetrahydro-β-carbolines via Ammonium Ylide (Recent Method)
A novel and efficient protocol for synthesizing azepino[4,5-b]indole derivatives involves the ring expansion of ammonium ylides formed by reacting tetrahydro-β-carbolines with diazo compounds. This method offers mild reaction conditions, broad functional group tolerance, and practical utility in scaffold hopping for drug discovery.
- Key Steps:
- Formation of ammonium ylide intermediate by reacting tetrahydro-β-carboline with a diazo compound.
- Ring expansion to construct the azepino[4,5-b]indole framework.
- Advantages:
- Mild conditions.
- High efficiency.
- Broad substrate scope.
- Reference: PubMed article (2024).
Esterification of Azepino[4,5-b]quinoline Carboxylic Acids (Classical Method)
The ethyl ester derivative of azepinoindole carboxylic acid can be prepared by esterification of the corresponding carboxylic acid using ethyl chloroformate or via alcoholysis of anhydride intermediates.
- Typical Procedure:
- Starting from 1,2,4,5-tetrahydro-3-azepino[4,5-b]quinoline-11-carboxylic acid.
- Reaction with ethyl chloroformate under controlled conditions to yield the ethyl ester.
- Purification by crystallization or extraction.
- Example: Preparation of 1,2,4,5-tetrahydro-11-methyl-3-azepino[4,5-b]quinoline-carboxylic acid ethyl ester.
Reduction of Nitro to Amino Group
The 9-amino substituent is introduced by reducing the corresponding 9-nitro derivative using nascent hydrogen generated in situ from concentrated hydrochloric acid and tin(II) chloride.
- Reaction Conditions:
- Temperature maintained between 60°-80°C.
- Extraction and purification steps include solvent separation (benzene, chloroform) and crystallization of hydrochloride salts.
- Significance: This step converts the nitro precursor to the desired amino compound, critical for biological activity.
Reduction of Carboxylic Acid to Hydroxymethyl Derivatives
Reduction of the carboxylic acid or ester groups to hydroxymethyl derivatives can be achieved using lithium aluminum hydride in tetrahydrofuran at room temperature, providing further functionalized intermediates for subsequent transformations.
Detailed Preparation Workflow
Analytical and Purity Considerations
- The final product is typically purified by crystallization of hydrochloride salts or extraction with organic solvents such as chloroform and benzene.
- Purity levels reported are generally above 98%, suitable for research and further manufacturing use.
- Characterization includes NMR, IR, MS, and elemental analysis to confirm structure and purity.
Summary and Research Implications
The preparation of Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester involves a combination of modern ring expansion techniques and classical esterification and reduction steps. The ring expansion of tetrahydro-β-carbolines via ammonium ylides represents a significant advancement, providing a practical and efficient route to this scaffold. The reduction of nitro to amino groups and ester formation are well-established steps that ensure the compound’s functionality and biological relevance.
These methods collectively offer a robust toolkit for synthesizing this compound in high purity and yield, supporting its application in pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Synthesis and Structural Diversity
The synthesis of azepino-indole derivatives has been facilitated by various chemical strategies that enhance their structural diversity. Recent studies have demonstrated that transition metal-catalyzed reactions can effectively produce these compounds. For instance, palladium-catalyzed cross-coupling reactions and ring-closing metathesis have been employed to synthesize azepino[3,2,1-hi] indoles from commercially available indole derivatives . These synthetic methodologies are crucial for generating a library of azepino-indole compounds for further biological evaluation.
Anticancer Properties
Azepino-indole compounds have shown promise in anticancer research. For example, a recent study identified new azepinoindole alkaloids from the seed cotyledons of Chrysophyllum albidum, which were evaluated for their cytotoxic effects against human cancer cell lines. Although the newly identified compounds did not exhibit significant cytotoxicity against cervical adenocarcinoma cells, they represent a novel class of compounds for further exploration in anticancer drug development .
Antimalarial Activity
Research has indicated that azepino-indole derivatives can serve as precursors for compounds with antimalarial properties. The strictosidine synthase enzyme has been shown to catalyze the formation of azepino-indole skeletons from non-natural substrates, leading to the synthesis of alkaloids with potential antimalarial activity . Understanding the reaction mechanisms involved in these transformations is essential for designing new therapeutic agents targeting malaria.
Other Pharmacological Activities
Azepino-indoles also exhibit various other pharmacological activities, including antifungal and anti-inflammatory effects. The exploration of non-monoterpenoid azepinoindoles has revealed their potential utility in medicinal chemistry due to their unique structural features and biological activities .
Mechanistic Insights
Recent quantum chemical calculations have provided insights into the reaction mechanisms involved in the formation of azepino-indole skeletons. These studies elucidate the transition states and intermediates during enzyme-catalyzed reactions, enhancing our understanding of how these compounds can be synthesized efficiently and selectively . Such mechanistic knowledge is vital for optimizing synthetic routes and improving yields in drug development processes.
Case Studies
Mechanism of Action
The mechanism of action of azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural and functional differences between the target compound and its analogs:
*Molecular weight estimated based on FXR-450's formula (C25H24F2N2O3).
Pharmacological and Functional Comparisons
FXR Agonists (X-Ceptor, FXR-450)
- Mechanism : These compounds activate FXR, a nuclear receptor regulating bile acid homeostasis and lipid metabolism. The 3,4-difluoro-benzoyl group enhances receptor binding affinity .
- Efficacy : FXR-450 (isopropyl ester) demonstrates oral bioavailability and potency in repressing hepatic ApoA-I expression in preclinical models . The ethyl ester variant (X-Ceptor) shows similar activity but may differ in pharmacokinetics due to ester group lipophilicity .
- Target Compound Comparison: The absence of the 3,4-difluoro-benzoyl group in the 9-amino derivative suggests reduced FXR agonist activity unless the amino group compensates through alternative interactions.
Nitric Oxide Probes (DAF-2 Derivatives)
- Mechanism: Derivatives like 9-[bis(phenylmethyl)amino]-substituted azepinoindoles (CAS 629662-61-9) react with nitric oxide (NO) to form fluorescent triazoles, enabling NO detection in biological systems .
- Target Compound Comparison: The 9-amino group in the target compound lacks the electron-withdrawing or aromatic substituents required for NO sensitivity, limiting its utility as a probe.
9-Fluoro Derivative (CAS 847865-45-6)
- Applications: Marketed for medicinal purposes, but specific indications are unclear. The fluorine atom may enhance metabolic stability compared to the amino group .
Research Findings and Industrial Relevance
FXR-Targeted Therapeutics
- FXR-450: In rodent models, FXR-450 reduced hepatic ApoA-I expression by >95%, demonstrating superior efficacy to endogenous bile acids like CDCA .
- Industrial Synthesis: Huarong Pharm’s GMP-compliant production of azepinoindole esters highlights scalability for API manufacturing .
Challenges and Opportunities
- Target Compound: The 9-amino derivative’s role remains underexplored. It may serve as an intermediate for further modifications (e.g., introducing acyl groups) to enhance receptor binding.
- Structural Insights: Ester groups (ethyl vs. isopropyl) influence solubility and bioavailability, while substituents at position 9 dictate target selectivity (FXR vs. NO pathways).
Biological Activity
Azepino[4,5-b]indole derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester is particularly notable for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of azepinoindoles involves various methodologies including palladium-catalyzed reactions and ring-closing metathesis. For instance, recent studies have demonstrated effective synthetic strategies to generate diverse azepinoindole structures using commercially available indole derivatives . These synthetic routes allow for the modification of the azepinoindole scaffold to enhance its biological properties.
Biological Activities
Azepino[4,5-b]indole derivatives exhibit a range of biological activities:
- Anticancer Activity : Indole derivatives are well-known for their anticancer properties. Studies have shown that certain azepinoindoles can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways. For example, indole analogs have been identified as effective survivin inhibitors, which play a crucial role in cancer cell survival .
- Antimicrobial Effects : Azepinoindoles have also demonstrated antimicrobial properties. The structural diversity of these compounds allows them to interact with various biological targets, making them potential candidates for developing new antimicrobial agents.
- Neuroprotective Effects : Some azepinoindole derivatives have shown promise in neuroprotection by modulating histamine receptors and improving mitochondrial function in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .
Case Study 1: Anticancer Potential
A study focused on the cytotoxic effects of azepinoindole derivatives against various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth in breast cancer models, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Neuroprotective Mechanisms
Research on the neuroprotective effects of azepinoindoles revealed that these compounds enhance neurite outgrowth and support neurogenesis. Such findings highlight their potential application in conditions like Alzheimer's disease and other neurodegenerative disorders .
The mechanisms underlying the biological activities of azepino[4,5-b]indole derivatives are complex and multifaceted:
- Apoptosis Induction : Many studies indicate that these compounds can trigger apoptosis in cancer cells by inhibiting key proteins involved in cell survival such as survivin.
- Enzyme Modulation : Azepinoindoles may act as enzyme inhibitors or modulators affecting various metabolic pathways critical for cell proliferation and survival.
Data Tables
Q & A
Q. Key Optimization Parameters :
- Temperature (60–80°C for radical cyclization).
- Solvent polarity (acetonitrile for Ugi reactions).
- Catalyst ratios (hypervalent iodine: 1.2 equiv; Lewis acids: 10–20 mol%).
How can spectroscopic techniques validate the structural integrity of this compound?
Basic Research Focus
A multi-modal approach is critical:
- NMR : H and C NMR confirm the azepine ring conformation, ethyl ester (δ ~1.3–1.5 ppm for CH, δ ~4.1–4.3 ppm for OCH), and dimethyl groups (δ ~1.6 ppm for CH) .
- HRMS : Exact mass analysis (e.g., [M+H]) verifies molecular formula (CHNO).
- X-Ray Crystallography : Resolves stereochemistry and ring puckering in crystalline derivatives (e.g., T-Az-3 in ) .
Q. Advanced Consideration :
- Dynamic NMR can probe conformational flexibility of the tetrahydroazepine ring under varying temperatures.
What are the solubility and stability considerations for this compound in biological assays?
Q. Basic Research Focus
Q. Advanced Experimental Design :
- Use LC-MS to monitor degradation products (e.g., free carboxylic acid from ester hydrolysis) during long-term incubation in buffer.
How does the substitution pattern at C3 influence binding affinity to serotonin receptors (e.g., 5-HT6R)?
Advanced Research Focus
In azepino[4,5-b]indole derivatives:
- Tetrazole Substituents (T-Az) : Exhibit higher 5-HT6R affinity (IC ~10–50 nM) compared to amide analogs (A-Az, IC ~100–500 nM). The tetrazole’s acidity (pKa ~4–5) may enhance receptor interactions via hydrogen bonding .
- Ortho-Substituted Aryl Groups : Electron-withdrawing groups (e.g., Cl at R1) improve binding, likely through hydrophobic interactions with the receptor’s transmembrane domain .
Q. Methodological Insight :
- Perform molecular docking studies using 5-HT6R crystal structures (PDB: 6X4C) to map substituent-receptor interactions.
How can divergent synthesis strategies optimize yield and selectivity for this compound?
Q. Advanced Research Focus
- Catalyst Screening : Test Brønsted acids (e.g., TFA) vs. Lewis acids (Zn(OTf)) to favor spirocyclization (yield: 60–70%) or azepinoindole formation (yield: 50–65%) .
- Solvent Effects : Polar aprotic solvents (DMF, MeCN) enhance radical cyclization efficiency, while toluene improves hypervalent iodine-mediated reactions .
Q. Data Contradiction Analysis :
- Discrepancies in yields between Ugi-type (40–75%) and hypervalent iodine methods (50–70%) may arise from competing side reactions (e.g., dimerization). Use quenching experiments (e.g., TEMPO) to trap radical intermediates and identify side products.
What challenges arise in assessing this compound’s NO-modulating activity using fluorescence probes like DAF-2?
Q. Advanced Research Focus
- Interference with DAF-2 : The compound’s indole core may auto-fluorescence at 485/538 nm, overlapping with DAF-2’s emission. Use spectral unmixing or alternative probes (DAF-FM, non-fluorescent until NO reaction) .
- Cellular Uptake : The ethyl ester may enhance membrane permeability, but intracellular esterases could hydrolyze it, altering activity. Validate intracellular stability via LC-MS .
How do structural analogs of this compound inform its potential therapeutic applications?
Q. Advanced Research Focus
- FXR Agonism : Analogous azepinoindole esters (e.g., turofexorate isopropyl) act as FXR agonists, suggesting potential for metabolic disorder research. Test this compound in FXR reporter assays (EC determination) .
- 5-HT6R Antagonism : Structural similarity to T-Az derivatives implies CNS applications. Evaluate in vitro binding to serotonin receptor panels (5-HT1A–7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
